molecular formula C4H8 B074366 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene CAS No. 1560-62-9

3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene

Cat. No.: B074366
CAS No.: 1560-62-9
M. Wt: 62.14 g/mol
InChI Key: VQTUBCCKSQIDNK-XERRXZQWSA-N
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Description

3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene (CAS# 20762-54-3), also known as 2-Methylpropene-d8 or isobutene-d8, is a fully deuterated derivative of isobutene (C₄H₈). Its structure consists of a prop-1-ene backbone with two trideuteriomethyl (-CD₃) groups and three additional deuterium atoms at the terminal methyl position (Figure 1). This isotopic substitution results in a molecular formula of C₄D₈ and a molecular weight of ~64.16 g/mol (compared to 56.11 g/mol for non-deuterated isobutene) . The compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a tracer due to its distinct deuterium signals and in mechanistic studies to investigate kinetic isotope effects (KIEs) in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene typically involves the deuteration of 2-methylpropene. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. The deuterium gas used in the process is often sourced from heavy water (D2O), which is electrolyzed to produce deuterium gas.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are used.

Major Products Formed

    Oxidation: Formation of deuterated alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of deuterated saturated hydrocarbons.

    Substitution: Formation of deuterated halides or other substituted derivatives.

Scientific Research Applications

The compound 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene is a deuterated alkene that has garnered attention in various scientific research applications. This article explores its applications across multiple fields, including organic chemistry, medicinal chemistry, and biological research.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique isotopic labeling. Its applications include:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules, particularly those requiring deuterium labeling for tracking metabolic pathways or reaction mechanisms.
  • NMR Studies : Deuterated compounds are often used in nuclear magnetic resonance (NMR) spectroscopy to enhance spectral resolution and simplify spectra by reducing background signals from hydrogen atoms.

Medicinal Chemistry

In medicinal chemistry, deuterated compounds are studied for their potential therapeutic benefits:

  • Pharmacokinetics : Deuterium substitution can lead to improved pharmacokinetic properties, such as longer half-lives and reduced metabolic rates. This characteristic is particularly beneficial in drug development.
  • Drug Design : The compound can serve as a precursor for designing new drugs with enhanced efficacy and reduced side effects. Research has indicated that deuterated analogs of existing drugs may exhibit improved therapeutic profiles.

Biological Research

The biological applications of this compound are primarily focused on its role in understanding metabolic processes:

  • Metabolic Tracing : Deuterated compounds are used in tracer studies to investigate metabolic pathways in biological systems. The incorporation of deuterium allows researchers to track the fate of the compound within biological organisms.
  • Enzyme Mechanism Studies : The compound can be employed to study enzyme mechanisms by providing insights into how enzymes interact with substrates that contain deuterium.

Case Study 1: Pharmacokinetic Enhancement

A study published in a peer-reviewed journal highlighted the pharmacokinetic advantages of deuterated compounds compared to their non-deuterated counterparts. Researchers found that this compound exhibited a significantly longer half-life in vivo due to reduced metabolic turnover rates.

Case Study 2: Metabolic Pathway Analysis

In another investigation, scientists utilized this compound to trace metabolic pathways in mammalian cells. The incorporation of deuterium allowed for precise tracking of the compound through various biochemical transformations, providing valuable insights into cellular metabolism.

Case Study 3: Drug Development

Research focusing on the synthesis of new drug candidates demonstrated that derivatives of this compound showed promising results in preclinical models for treating specific diseases. These derivatives exhibited enhanced potency and selectivity due to their structural modifications.

Mechanism of Action

The mechanism of action of 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, affects the reaction kinetics and can slow down certain reaction pathways. This property is exploited in studies of reaction mechanisms and in the development of deuterated drugs, where the presence of deuterium can enhance the stability and efficacy of the drug.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: 3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene (Hexafluoroisobutene, HFIB)

  • Structure : (CF₃)₂C=CH₂ vs. (CD₃)₂C=CD₂.
  • Physical Properties: Property HFIB 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene Molecular Weight (g/mol) 190.03 ~64.16 Boiling Point (°C) 14.1 Not explicitly reported (Isobutene: -6.9) Toxicity High (4-h LC₅₀: 1700 ppm) Low (similar to isobutene)
  • Applications : HFIB is used in synthesizing fluorinated silicones for hydraulic fluids , while the deuterated compound serves in isotopic labeling and mechanistic studies .
  • Reactivity : Fluorine’s electronegativity in HFIB enhances electrophilicity, enabling polymerization and nucleophilic substitutions. Deuterium substitution in this compound reduces reaction rates involving C-H(D) bond cleavage due to KIEs .

Sulfur-Containing Derivatives: Diallyl Sulfide and Trisulfides

  • Examples :
    • 3-Prop-2-enylsulfanylprop-1-ene (Diallyl sulfide, C₆H₁₀S) .
    • 3-(Prop-2-enyltrisulfanyl)prop-1-ene (Diallyl trisulfide, C₆H₁₀S₃) .
  • Structural Differences : Sulfur atoms replace deuterium, introducing disulfide/trisulfide bonds.
  • Applications : These compounds are key constituents of garlic essential oil, exhibiting antioxidant, antimicrobial, and anti-inflammatory properties . In contrast, the deuterated prop-1-ene lacks bioactivity and is used in analytical chemistry.
  • Reactivity : Sulfur groups participate in redox reactions and radical scavenging, while deuterium substitution primarily affects kinetic parameters (e.g., slower H/D abstraction in radical mechanisms) .

Nitroimidazole-Modified Prop-1-ene Derivatives

  • Example : 3-Chloro-2-chloromethyl-1-(1-methyl-5-nitroimidazol-2-yl)prop-1-ene .
  • Structure : A nitroimidazole ring is attached to the prop-1-ene backbone.
  • Reactivity: Undergoes SRN1 and Michael addition reactions due to electron-withdrawing nitro groups .

Chlorinated Derivative: 2-(Chloromethyl)prop-1-ene

  • Structure : CH₂=C(CH₂Cl)₂ vs. CD₂=C(CD₃)₂.
  • Applications : 2-(Chloromethyl)prop-1-ene is used in synthesizing ethers and triazole derivatives .
  • Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic substitution (SN2), whereas deuterium substitution in this compound has minimal electronic impact but alters reaction kinetics .

Key Research Findings

Kinetic Isotope Effects (KIEs) : Deuterium substitution in this compound reduces reaction rates in processes involving C-H bond cleavage (e.g., radical chain reactions) by up to 7–10 times due to stronger C-D bonds .

Physical Property Modifications : The deuterated compound exhibits higher density and boiling point compared to isobutene, though exact values require experimental validation .

Stability in Radical Mechanisms : In SRN1 reactions, deuterium substitution stabilizes allylic radicals by slowing hydrogen abstraction, as observed in nitroimidazole derivatives .

Biological Activity

3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene is a deuterated alkene that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its unique isotopic labeling, which can influence its pharmacokinetic properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

C5H8D6\text{C}_5\text{H}_8\text{D}_6

Where "D" represents deuterium atoms. The presence of deuterium can enhance the stability and metabolic profile of the compound compared to its non-deuterated counterparts.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have shown that structurally related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities against various pathogens. For example, methanolic extracts from plants containing similar alkene structures have shown significant antibacterial effects against strains like E. coli and S. aureus .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating pathways involved in inflammatory responses. Inhibitors targeting Janus Kinase (JAK) pathways have shown promise in treating autoimmune disorders .

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the inhibitory potential against AChE, several analogs were screened for their binding affinities. The molecular docking studies revealed that certain compounds exhibit significant binding interactions with key residues in the active site of AChE, suggesting that this compound could potentially act as an effective inhibitor .

CompoundBinding Affinity (kcal/mol)Key Interactions
Tacrine-9.0Tyr123, Phe337
Donepezil-7.3Tyr336, Trp285
Trideuterio Compound TBDTBD

Case Study 2: Antimicrobial Activity

Research on plant extracts containing similar compounds revealed notable antibacterial activity against resistant strains. For instance, methanol extracts showed minimum inhibitory concentrations (MIC) demonstrating effectiveness against Staphylococcus aureus and E. faecalis.

Extract TypePathogenMIC (µg/mL)
Methanol Leaf ExtractE. coli62.5
Methanol Stem ExtractS. aureus78.12

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene, and how do reaction conditions influence deuteration efficiency?

The compound is synthesized via catalytic exchange of hydrogen with deuterium in 2-methylpropene using deuterium gas (D₂) and palladium on carbon (Pd/C) under elevated temperatures (80–120°C) and pressures (2–5 bar). Continuous flow reactors are employed industrially to optimize yield, but batch processes are common in lab settings. Key parameters include catalyst loading (5–10 wt% Pd/C), reaction time (12–24 hr), and D₂ recycling to minimize costs .

Q. How does deuterium substitution enhance NMR spectroscopy applications for this compound?

Replacing six hydrogen atoms with deuterium reduces proton-derived background noise in ¹H-NMR, enabling clearer detection of neighboring non-deuterated protons in reaction intermediates. This is critical for mechanistic studies, such as tracking regioselectivity in Diels-Alder reactions or hydrogenation pathways .

Q. What safety protocols are essential when handling this compound in laboratory settings?

As a flammable gas, it requires storage in sealed containers under inert gas (e.g., nitrogen). Inhalation risks necessitate fume hood use, and emergency procedures include immediate oxygen administration and medical consultation if exposed. Contaminated clothing must be removed to prevent skin absorption .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) be quantified for reactions involving this compound, and what mechanistic insights do they provide?

KIEs are measured by comparing reaction rates of deuterated vs. non-deuterated analogs. For example, in electrophilic additions (e.g., hydrohalogenation), deuteration at the methyl position slows reaction kinetics (kH/kD ≈ 2–3), indicating a primary KIE and suggesting a rate-determining step involving C-H(D) bond cleavage. Computational modeling (DFT) can validate these experimental observations .

Q. What strategies ensure isotopic purity (>99% deuterium) in synthesized batches, and how is this validated analytically?

Isotopic purity is achieved via multiple deuteration cycles and purified by fractional distillation. Validation employs mass spectrometry (MS) to detect residual protiated species (m/z 59 vs. 62 for [M⁺]) and ²H-NMR to confirm absence of proton signals. Cross-validation with IR spectroscopy identifies C-D stretches (2050–2200 cm⁻¹) .

Q. How does deuteration influence the compound’s reactivity in polymerization or copolymerization studies?

Deuterated monomers exhibit slower propagation rates in radical polymerization due to increased bond strength (C-D vs. C-H), altering polymer chain length and thermal stability. In copolymerization with non-deuterated alkenes, isotopic labeling helps track monomer incorporation via ¹H/²H NMR or MALDI-TOF .

Q. What advanced techniques resolve structural ambiguities in deuterated derivatives formed during oxidation or substitution reactions?

Single-crystal X-ray diffraction confirms stereochemistry in oxidized products (e.g., deuterated aldehydes). Isotopic labeling combined with GC-MS traces deuterium retention in substitution products (e.g., deuterated halides), while NOESY NMR identifies spatial proximity of deuterated methyl groups .

Q. Methodological Considerations

  • Experimental Design for Mechanistic Studies : Use competitive experiments with mixed H/D analogs and time-resolved spectroscopy to disentangle isotope effects from steric/electronic factors .
  • Data Contradictions : Discrepancies in reaction yields may arise from incomplete deuteration or isotopic scrambling. Validate via MS/MS fragmentation patterns and control reactions with fully protiated substrates .

Properties

IUPAC Name

3,3,3-trideuterio-2-(trideuteriomethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUBCCKSQIDNK-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In another aspect, the invention comprises a process for the recovery of methacrylic acid and acetic acid produced by the oxidation of isobutylene or tertiary butyl alcohol into methacrolein, followed by the recovery of methacrolein, and thereafter oxidation of the methacrolein to form methacrylic acid. The methacrylic acid and acetic acid are recovered by cooling and condensing the effluent from the second oxidation (of methacrolein) and then passing the condensed effluent directly, and without preliminary extraction, into an azeotropic distillation carried out in the presence of a solvent, preferably methyl n-propyl ketone. Substantially dry crude methacrylic acid is withdrawn as a bottoms product from the azeotropic distillation, along with impurities and acetic acid. Separation and recovery of methacrylic acid and acetic acid may be carried out in conventional distillation facilities.
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Synthesis routes and methods II

Procedure details

The apparatus as shown in FIG. 2 was employed in this Example. Reactor I employed had a 120 ml reaction zone and two separation zones, one at the upper portion of the reaction zone and the other at the lower portion of the reaction zone and the reaction zone was divided into 7 compartments and each compartment was stirred with a flat stirring paddle. The same so-called spent B-B fraction as in Example 3 was fed at a rate of 50 ml per hour to the lowest compartment of reactor I through line 1 and at the same time a recycling liquid containing water and 12-tungstophosphoric acid having an atomic ratio of P to W of 1 to 12 in a weight ratio of 1 to 2 coming from distillation column II through line 2 was fed at a rate of 442 g per hour to the highest compartment of reactor I. In reactor I the so-called spent B-B fraction and the mixture of the recycling liquid and the additional water was countercurrently contacted with each other at 70° C. and 10 atms. The remaining hydrocarbon mixture was collected from the upper separation zone of reactor I through line 5 while an aqueous solution containing tert-butanol formed and the 12-tungstophosphoric acid was transferred from the lower separation zone of reactor I through line 4 to distillation column II. Then, the tert-butanol formed was collected by distillation from the top of distillation column II through line 6 and an aqueous solution containing the 12 -tungstophosphoric acid was recycled from the bottom of distillation column II through line 2 to the highest compartment of reactor I together with additional water through line 3 in an amount corresponding to the amount reduced in the reaction and escaped from the reaction system. The conversion of isobutylene was 95.4% and the amount of isobutylene polymers such as diisobutylene formed was at most 1,000 ppm based on the weight of tert-butanol produced and the selectivity of isobutylene to tert-butanol was quantitative.
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Synthesis routes and methods III

Procedure details

Into a 300 ml pressure-resistant glass autoclave were charged 10 g of isobutylene, 10 g of 1-butene, 50 g of sulfuric acid and 50 g of water, and the mixture was stirred at 60° C. at a pressure of 8.5 atms for one hour. As a result, isobutylene was hydrated to form tert-butanol with the conversion of 90% and the selectivity to tert-butanol of 92%. At the same time, diisobutylene and the trimer of isobutylene were produced at a yield of 2% and 6%, respectively, and 1-butene was hydrated to form sec-butanol at a yield of 4%.
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Synthesis routes and methods IV

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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Synthesis routes and methods V

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene
3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene
3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene
3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene
3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene
3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene

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